Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride
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Overview
Description
Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride is a chemical compound that features a morpholine ring substituted with a 2-(2-nitro-1H-imidazol-1-yl)ethyl group
Preparation Methods
The synthesis of Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride typically involves the reaction of morpholine with 2-(2-nitro-1H-imidazol-1-yl)ethyl chloride in the presence of a base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the monohydrochloride salt .
Chemical Reactions Analysis
Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Scientific Research Applications
Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent, particularly in the treatment of infections and cancer.
Mechanism of Action
The mechanism of action of Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride can be compared with other similar compounds, such as:
Metronidazole: A nitroimidazole antibiotic used to treat infections caused by anaerobic bacteria and protozoa.
Tinidazole: Another nitroimidazole antibiotic with similar uses as metronidazole but with a longer half-life.
Ornidazole: A nitroimidazole derivative used to treat protozoal infections and anaerobic bacterial infections.
Properties
CAS No. |
74141-72-3 |
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Molecular Formula |
C9H15ClN4O3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
4-[2-(2-nitroimidazol-1-yl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C9H14N4O3.ClH/c14-13(15)9-10-1-2-12(9)4-3-11-5-7-16-8-6-11;/h1-2H,3-8H2;1H |
InChI Key |
DAPIGULQTBODPX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=CN=C2[N+](=O)[O-].Cl |
Origin of Product |
United States |
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